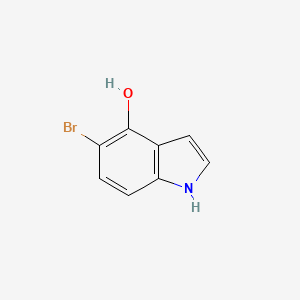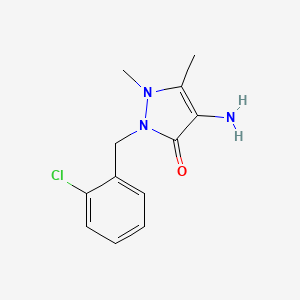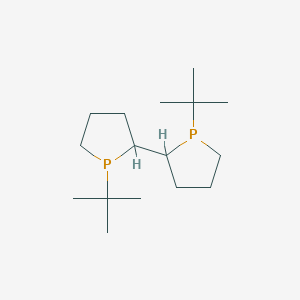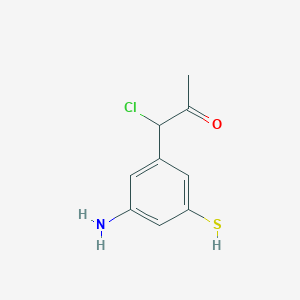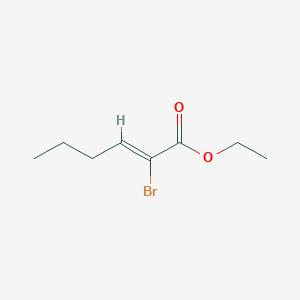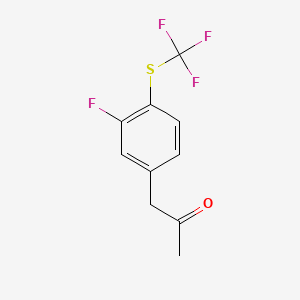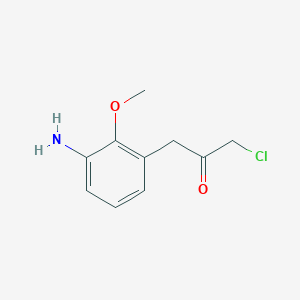
1-(3-Amino-2-methoxyphenyl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-2-methoxyphenyl)-3-chloropropan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of an amino group, a methoxy group, and a chlorine atom attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Amino-2-methoxyphenyl)-3-chloropropan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-amino-2-methoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as column chromatography or recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Amino-2-methoxyphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives.
Applications De Recherche Scientifique
1-(3-Amino-2-methoxyphenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-2-methoxyphenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The chlorine atom may also contribute to the compound’s reactivity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
- 1-(3-Amino-2-methoxyphenyl)ethan-1-one
- 1-(3-Amino-2-methoxyphenyl)piperidin-2-one
Comparison: 1-(3-Amino-2-methoxyphenyl)-3-chloropropan-2-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. Compared to 1-(3-Amino-2-methoxyphenyl)ethan-1-one, the propanone backbone provides additional sites for chemical modification. The piperidin-2-one derivative, on the other hand, introduces a cyclic structure that may influence the compound’s stability and interaction with biological targets.
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
1-(3-amino-2-methoxyphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10-7(5-8(13)6-11)3-2-4-9(10)12/h2-4H,5-6,12H2,1H3 |
Clé InChI |
KRICCMAYUBSWMM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=C1N)CC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


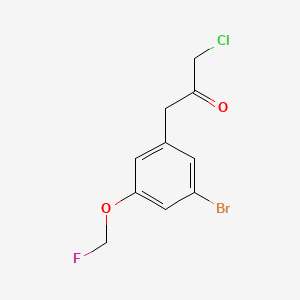
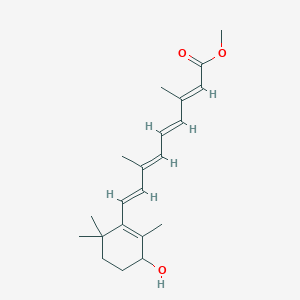
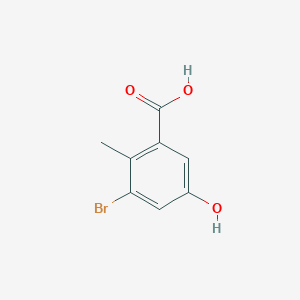
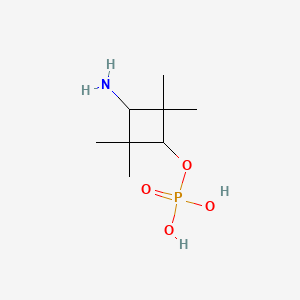
![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetic acid](/img/structure/B14055999.png)
